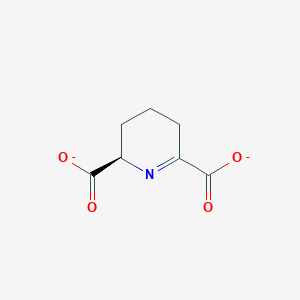

(R)-2,3,4,5-tetrahydrodipicolinate(2-)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7NO4-2 |

|---|---|

Molecular Weight |

169.13 g/mol |

IUPAC Name |

(2R)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate |

InChI |

InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)/p-2/t4-/m1/s1 |

InChI Key |

CXMBCXQHOXUCEO-SCSAIBSYSA-L |

SMILES |

C1CC(N=C(C1)C(=O)[O-])C(=O)[O-] |

Isomeric SMILES |

C1C[C@@H](N=C(C1)C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

C1CC(N=C(C1)C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Biochemical Context and Pathway Integration of Tetrahydrodipicolinate Species

Precursors and Downstream Metabolites of Tetrahydrodipicolinate

The synthesis of (S)-tetrahydrodipicolinate begins with L-aspartate and involves a series of enzymatic reactions. hmdb.cayoutube.com The pathway to this intermediate and its subsequent metabolic fate are outlined below.

Precursors: The formation of (S)-tetrahydrodipicolinate is a multi-step process starting from the amino acid L-aspartate. The key precursors and the enzymes that catalyze their conversion are detailed in the table below.

| Precursor Molecule | Enzyme | Product |

| L-Aspartate & Pyruvate (B1213749) | Dihydrodipicolinate Synthase (DapA) | (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate (HTPA) nih.govwikipedia.orgenzyme-database.org |

| (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate (HTPA) | 4-hydroxy-tetrahydrodipicolinate Reductase (DapB) | (S)-2,3,4,5-tetrahydrodipicolinate (THDP) nih.govsc.edu |

The first committed step in this pathway is the condensation of L-aspartate-β-semialdehyde and pyruvate, catalyzed by dihydrodipicolinate synthase (DHDPS), to form (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate (HTPA). nih.govebi.ac.uk Subsequently, 4-hydroxy-tetrahydrodipicolinate reductase (DapB) catalyzes the reduction of HTPA to yield (S)-2,3,4,5-tetrahydrodipicolinate. nih.govsc.edu

Downstream Metabolites: (S)-Tetrahydrodipicolinate is a central branch-point intermediate that can be channeled into at least four different routes leading to the synthesis of meso-diaminopimelate (meso-DAP) and ultimately L-lysine. hmdb.caresearchgate.net The primary downstream pathways are the succinylase and aminotransferase variants.

| Pathway | Enzyme | Substrates | Products |

| Succinylase Pathway | Tetrahydrodipicolinate N-succinyltransferase (DapD) | (S)-Tetrahydrodipicolinate, Succinyl-CoA ebi.ac.ukacs.org | N-succinyl-L-2-amino-6-oxopimelate, Coenzyme A ebi.ac.ukacs.org |

| Aminotransferase Pathway | L,L-Diaminopimelate Aminotransferase (DapL) | (S)-Tetrahydrodipicolinate, L-Glutamate | L,L-Diaminopimelate (LL-DAP), α-Ketoglutarate researchgate.netresearchgate.netdntb.gov.ua |

In the succinylase pathway, common in many bacteria, tetrahydrodipicolinate N-succinyltransferase (DapD) catalyzes the reaction of (S)-tetrahydrodipicolinate with succinyl-CoA. ebi.ac.ukacs.org This reaction is the committed step of this specific branch. acs.org The product, N-succinyl-L-2-amino-6-oxopimelate, undergoes further transformations to yield meso-DAP, the direct precursor to L-lysine. researchgate.netresearchgate.net

Alternatively, in the more recently discovered aminotransferase pathway found in plants and some microorganisms, L,L-diaminopimelate aminotransferase (DapL) directly converts (S)-tetrahydrodipicolinate into L,L-diaminopimelate in a single step. researchgate.netnih.govresearchgate.netdntb.gov.ua

Interconversion of Tetrahydrodipicolinate Isomers and Related Compounds

The biologically active form in the lysine (B10760008) biosynthetic pathway is the (S)-enantiomer of 2,3,4,5-tetrahydrodipicolinate. nih.govebi.ac.uk The enzyme 4-hydroxy-tetrahydrodipicolinate reductase (DapB) specifically produces (S)-tetrahydrodipicolinate, which then enters the downstream pathways. nih.govsc.edu

The most significant "interconversion" involving tetrahydrodipicolinate is its enzymatic transformation into different downstream molecules, which commits the metabolite to a specific variant of the diaminopimelate pathway. The key enzyme in many bacteria is tetrahydrodipicolinate N-succinyltransferase (DapD), which catalyzes the succinylation of the substrate. ebi.ac.uknih.govnih.gov This enzyme transfers a succinyl group from succinyl-CoA to the amino group of tetrahydrodipicolinate, forming N-succinyl-L-2-amino-6-oxopimelate. ebi.ac.ukacs.org This reaction effectively pulls the intermediate into the succinylase branch of lysine biosynthesis. acs.orgnih.gov

In other organisms, such as plants, the key conversion is catalyzed by L,L-diaminopimelate aminotransferase (DapL), which directly converts tetrahydrodipicolinate to L,L-diaminopimelate, bypassing several steps of the succinylase pathway. researchgate.netnih.govdntb.gov.ua

Role as a Central Intermediate in Essential Amino Acid and Cell Wall Component Biosynthesis

Tetrahydrodipicolinate is a crucial intermediate situated at the crossroads of two vital biosynthetic functions in bacteria and plants: the production of the essential amino acid L-lysine and the synthesis of precursors for the bacterial cell wall. researchgate.nethmdb.casc.edu Its formation marks the end of the common trunk of the diaminopimelate pathway, and its consumption begins the variable branches that characterize this metabolic route in different organisms. hmdb.canih.gov

The integrity of the bacterial cell wall is paramount for survival, providing structural support and protection from osmotic stress. nih.govlibretexts.org A key component of the cell wall in most bacteria is peptidoglycan, a polymer of sugars and amino acids. nih.govmdpi.com The synthesis of tetrahydrodipicolinate is intrinsically linked to the formation of this protective layer.

The diaminopimelate pathway, for which tetrahydrodipicolinate is a key intermediate, produces meso-diaminopimelic acid (m-DAP). sc.eduresearchgate.netnih.gov This specific amino acid is a critical building block used to form the peptide cross-links in the peptidoglycan of most Gram-negative bacteria. researchgate.netresearchgate.netresearchgate.netnih.gov These cross-links provide the necessary rigidity and strength to the cell wall. nih.gov

Therefore, the biosynthetic route proceeding through tetrahydrodipicolinate is essential for providing the m-DAP necessary for cell wall synthesis and the maintenance of bacterial structural integrity. sc.eduresearchgate.net Because this pathway is absent in humans, the enzymes involved, including those that produce and consume tetrahydrodipicolinate, are considered attractive targets for the development of novel antibacterial agents. nih.govnih.govnih.gov

L-lysine is an essential amino acid that animals cannot synthesize and must obtain from their diet. youtube.com In contrast, most bacteria and plants synthesize L-lysine through the diaminopimelate (DAP) pathway, with tetrahydrodipicolinate serving as a central intermediate. researchgate.nethmdb.canih.gov This pathway is one of two major evolutionary routes for lysine biosynthesis, the other being the α-aminoadipate (AAA) pathway found primarily in fungi. researchgate.netudel.edu

The DAP pathway begins with aspartate and proceeds through several enzymatic steps to produce tetrahydrodipicolinate. hmdb.canih.gov From this juncture, one of several variant pathways (including the succinylase, acetylase, dehydrogenase, and aminotransferase pathways) converts tetrahydrodipicolinate into meso-diaminopimelate (m-DAP). hmdb.caresearchgate.netresearchgate.net The final step in all these variants is the decarboxylation of m-DAP by the enzyme diaminopimelate decarboxylase (LysA) to yield L-lysine. youtube.comresearchgate.netresearchgate.net The central position of tetrahydrodipicolinate makes the enzymes responsible for its synthesis and conversion critical control points in the regulation of L-lysine production. nih.govnih.gov

Enzymatic Transformations Involving Tetrahydrodipicolinate

Dihydrodipicolinate Synthase (DapA/DHDPS) Catalysis and Product Identity

Dihydrodipicolinate synthase (DHDPS) catalyzes the first irreversible and rate-limiting step in the DAP pathway. nih.govresearchgate.netresearchgate.net This reaction involves an aldol-like condensation between pyruvate (B1213749) and L-aspartate-β-semialdehyde (ASA) to form a cyclic product. ebi.ac.ukusask.ca As this pathway is absent in animals, DHDPS is a significant target for the development of antibiotics and herbicides. ebi.ac.ukusask.ca

The catalytic mechanism of DHDPS has been extensively studied and is understood to proceed through a ping-pong mechanism. wikipedia.orgnih.gov The reaction sequence involves several key steps:

Schiff Base Formation: The process begins with the keto group of the first substrate, pyruvate, reacting with the ε-amino group of a conserved active site lysine (B10760008) residue (Lys161 in E. coli). ebi.ac.uknih.gov This forms a covalent enzyme-substrate intermediate known as a Schiff base. ebi.ac.uknih.gov

Enamine Intermediate: Following the elimination of a water molecule, a proton is abstracted from the methyl group of the pyruvate moiety, leading to the formation of a stabilized enamine intermediate. ebi.ac.uknih.gov

ASA Binding and Condensation: The second substrate, L-aspartate-β-semialdehyde (ASA), then enters the active site. The enamine performs a nucleophilic attack on the aldehyde carbon of ASA. ebi.ac.uk

Cyclization and Product Release: The resulting intermediate undergoes intramolecular cyclization and subsequent hydrolysis of the Schiff base, releasing the cyclic product and regenerating the free enzyme for the next catalytic cycle. ebi.ac.uknih.gov

More recently, the identity of the DHDPS product has been re-examined. Studies using proton NMR and GC-MS analysis under specific pH conditions have provided evidence suggesting that DHDP is, in fact, the initial enzymatic product. nih.gov According to this revised model, the unstable DHDP is released from the enzyme and is the true substrate for the subsequent enzyme, DHDPR. The previously identified HTPA is considered a non-enzymatically formed hydrated version of DHDP in aqueous solutions. nih.gov The inherent instability of both the substrate ASA and the product DHDP has contributed to the challenges in definitively assigning the product. nih.govnih.gov

As the enzyme at a committed step of a major biosynthetic pathway, DHDPS is subject to allosteric feedback inhibition by the final end-product, L-lysine. nih.govnih.gov This regulatory mechanism allows the cell to control the metabolic flux into the pathway, preventing the overproduction of lysine.

The allosteric binding site for lysine is distinct from the active site and is typically located at the interface between the monomers that form the enzyme's quaternary structure. usask.canih.gov Upon binding, lysine induces a regulatory effect that reduces the enzyme's catalytic efficiency. Interestingly, this inhibition does not always involve large-scale conformational changes; instead, it can be mediated by subtle alterations in the protein's dynamics, leading to a rigidification of the active site. usask.canih.gov

Different organisms and even different isoforms of DHDPS within the same organism can exhibit varied sensitivity to lysine inhibition. For instance, in the plant Arabidopsis thaliana, two DHDPS isoforms exist with markedly different regulatory properties.

| Enzyme Isoform | IC50 for L-lysine (μM) | Lysine Dissociation Constant (Kd) (μM) | Reference |

|---|---|---|---|

| AtDHDPS1 | ~50 | ~40 | nih.govresearchgate.net |

| AtDHDPS2 | ~500 | ~240 | nih.govresearchgate.net |

This differential regulation suggests distinct physiological roles for the two isoforms. nih.govresearchgate.net The structural basis for this difference lies in subtle variations in the amino acid sequence of the allosteric site, which affect the binding affinity of lysine. nih.gov

Dihydrodipicolinate Reductase (DapB/DHDPR) Catalysis and Stereospecificity

Dihydrodipicolinate Reductase (DHDPR) catalyzes the second committed step in the lysine biosynthesis pathway: the stereospecific reduction of the product from the DHDPS reaction. nih.govnih.gov This reaction consumes a nicotinamide cofactor (NADH or NADPH) to produce (S)-2,3,4,5-tetrahydrodipicolinate (THDP). researchgate.netresearchgate.net

The DHDPR-catalyzed reaction is a pyridine (B92270) nucleotide-dependent reduction of the α,β-unsaturated cyclic imine, 2,3-dihydrodipicolinate (DHDP). nih.gov The mechanism involves the transfer of a hydride ion from the cofactor to the substrate. Some studies suggest that DHDPR possesses a dehydratase activity in addition to its reductase function, allowing it to first convert the hydrated HTPA to DHDP before the reduction step. nih.govrhea-db.org

The enzyme undergoes significant conformational changes upon binding its cofactor, which is crucial for creating the proper active site geometry for substrate binding and catalysis. nih.gov The reduction is highly stereospecific, yielding exclusively the (S)-enantiomer of tetrahydrodipicolinate, which is essential for the subsequent steps in the pathway. nih.gov

DHDPR enzymes can utilize either NADH or NADPH as the reducing cofactor, though the preference can vary significantly between species. researchgate.netnih.gov This flexibility is rooted in the structural features of the cofactor-binding domain. nih.gov

NADH is primarily involved in catabolic reactions that generate ATP, such as glycolysis and cellular respiration. youtube.comyoutube.com

NADPH is predominantly used in anabolic (biosynthetic) reactions, providing the necessary reducing power. youtube.comnih.gov

The cofactor preference of DHDPR often reflects the metabolic state of the organism. For example, DHDPR from Arabidopsis thaliana (At-DHDPR2) can use both cofactors with similar efficiency, whereas other bacterial DHDPRs may show a stronger preference for one over the other. nih.gov

| Cofactor | Michaelis Constant (Km) (μM) | Catalytic Efficiency (kcat/Km) (s-1M-1) | Reference |

|---|---|---|---|

| NADPH | 14.8 ± 2.6 | 1.5 x 106 | nih.gov |

| NADH | 32.1 ± 4.5 | 1.4 x 106 | nih.gov |

Active Site Characterization and Residue Functionality

Dihydrodipicolinate synthase (DHDPS), the enzyme that catalyzes the formation of a tetrahydrodipicolinate precursor, possesses a highly conserved active site within its (α/β)8-barrel domain. online-medical-dictionary.org The catalytic mechanism is initiated by the formation of a Schiff base between a pyruvate molecule and the ε-amino group of a conserved lysine residue, identified as Lys161 in Escherichia coli. hmdb.canih.gov This step is crucial for the subsequent condensation with the second substrate, (S)-aspartate-β-semialdehyde (ASA).

Several other residues within the active site play critical roles in substrate binding and catalysis. nih.gov In E. coli DHDPS, Tyr133 facilitates the formation of the Schiff base by forming a hydrogen bond with the keto oxygen of pyruvate. nih.gov Arg138 is positioned to act as an electrostatic stabilizer for the carboxyl group of the substrate. nih.gov Furthermore, a hydrogen-bonding network involving Thr44, Tyr107, Tyr133, and Lys161 is thought to be essential for proton shuttling during the catalytic cycle. nih.gov Notably, Tyr107 is contributed by an adjacent monomer, highlighting the importance of the enzyme's quaternary structure for its function. nih.gov The backbone carbonyl of Ile203 also contributes to catalysis by polarizing the pyruvate substrate. nih.gov

Mutational studies have provided further insight into the function of these residues. While the mutation of Lys161 to alanine or arginine in E. coli DHDPS significantly reduces the catalytic rate, it does not completely abolish activity, indicating that while this lysine is important, it may not be absolutely essential for catalysis. ebi.ac.uk

| Residue (E. coli) | Function in Catalysis |

| Lys161 | Forms a Schiff base with pyruvate. online-medical-dictionary.orghmdb.canih.gov |

| Tyr133 | Accelerates Schiff base formation via hydrogen bonding. nih.gov |

| Arg138 | Provides electrostatic stabilization for the carboxyl group. nih.gov |

| Thr44, Tyr107 | Part of a proton-shuttling hydrogen-bonding network. nih.gov |

| Ile203 (backbone) | Polarizes the pyruvate substrate. nih.gov |

Tetrahydrodipicolinate N-Succinyltransferase (DapD) Functionality

Tetrahydrodipicolinate N-succinyltransferase (DapD) is a pivotal enzyme in the succinylase branch of the diaminopimelate (DAP) pathway for lysine biosynthesis. nih.govwikipedia.org This pathway is the most prevalent route for DAP synthesis in bacteria. nih.gov DapD catalyzes the first committed step of this specific branch, the succinylation of (S)-2,3,4,5-tetrahydrodipicolinate (THDP). wikipedia.org This reaction is crucial as it leads to the formation of N-succinyl-L-2-amino-6-oxopimelate, a key intermediate en route to meso-diaminopimelate (m-DAP), which is an essential component of the peptidoglycan cell wall in many bacterial species. hmdb.cawikipedia.org In organisms such as Corynebacterium glutamicum, which possess multiple pathways for DAP synthesis, the succinylase pathway involving DapD is the dominant route due to the enzyme's high affinity for its substrate. acs.org

The catalytic action of DapD involves the transfer of a succinyl group from succinyl-CoA to the amino group of (S)-2,3,4,5-tetrahydrodipicolinate. nih.govwikipedia.org The enzyme exhibits a high degree of specificity for both of its substrates. DapD functions as a homotrimer, with the active site situated in a cleft formed at the interface of adjacent subunits. online-medical-dictionary.orgnih.govebi.ac.uk Each monomer is composed of three distinct domains: an N-terminal helical domain, a central left-handed β-helix (LβH) domain, and a C-terminal domain. online-medical-dictionary.orgnih.gov

The binding of the cofactor, succinyl-CoA, induces a significant conformational change in the enzyme, particularly in a conserved C-terminal helix. hmdb.canih.gov This structural rearrangement is believed to be linked to cooperative substrate binding. hmdb.ca The precise roles of the amino acid residues involved in substrate binding and catalysis have been elucidated through structural studies and confirmed by site-directed mutagenesis. online-medical-dictionary.org

| Enzyme | Substrates | Product |

| Tetrahydrodipicolinate N-Succinyltransferase (DapD) | (S)-2,3,4,5-tetrahydrodipicolinate, Succinyl-CoA | N-succinyl-L-2-amino-6-oxopimelate, CoA |

Other Enzymes Interacting with Tetrahydrodipicolinate Derivatives

Beyond the initial synthesis and succinylation steps, several other enzymes utilize tetrahydrodipicolinate or its immediate derivatives as substrates, channeling them through different branches of the lysine biosynthetic pathway.

Dihydrodipicolinate Reductase (DapB): This enzyme catalyzes the NAD(P)H-dependent reduction of 2,3-dihydrodipicolinate to yield (S)-2,3,4,5-tetrahydrodipicolinate. nih.govebi.ac.uk In some classifications, this enzyme is referred to as 4-hydroxy-tetrahydrodipicolinate reductase and is described as converting (S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate to (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate. nih.govwikipedia.org DapB is a key enzyme in the lysine biosynthesis pathway in bacteria and plants. online-medical-dictionary.orgebi.ac.uk

L,L-diaminopimelate aminotransferase (DapL): In an alternative route known as the aminotransferase pathway, DapL directly converts 2,3,4,5-tetrahydrodipicolinate into L,L-diaminopimelate in a single enzymatic step. nih.gov

Tetrahydrodipicolinate N-acetyltransferase: The acetylase variant of the DAP pathway utilizes acetylated intermediates. This suggests the action of a tetrahydrodipicolinate N-acetyltransferase, which would catalyze the transfer of an acetyl group to tetrahydrodipicolinate, a reaction analogous to that of DapD. hmdb.canih.gov

Diaminopimelate dehydrogenase: In the dehydrogenase pathway, a single enzyme, diaminopimelate dehydrogenase, converts tetrahydrodipicolinate directly to meso-diaminopimelate. hmdb.ca

| Enzyme | Substrate | Product | Pathway Variant |

| Dihydrodipicolinate Reductase (DapB) | 2,3-dihydrodipicolinate | (S)-2,3,4,5-tetrahydrodipicolinate | All DAP pathways |

| L,L-diaminopimelate aminotransferase (DapL) | 2,3,4,5-tetrahydrodipicolinate | L,L-diaminopimelate | Aminotransferase |

| Tetrahydrodipicolinate N-acetyltransferase | 2,3,4,5-tetrahydrodipicolinate | N-acetyl-L-2-amino-6-oxopimelate | Acetylase |

| Diaminopimelate dehydrogenase | 2,3,4,5-tetrahydrodipicolinate | meso-diaminopimelate | Dehydrogenase |

Structural Biology of Tetrahydrodipicolinate Associated Enzymes

Three-Dimensional Structures of DHDPS (DapA)

DHDPS catalyzes the initial condensation reaction between pyruvate (B1213749) and (S)-aspartate-β-semialdehyde to form (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA). nih.govuniprot.orgebi.ac.uk The enzyme is a well-established target for the development of novel antibiotics due to its absence in mammals. ebi.ac.uknih.gov

X-ray crystallographic studies have consistently shown that DHDPS enzymes are typically homotetrameric, meaning they are composed of four identical protein subunits. ebi.ac.uknih.govresearchgate.netwikipedia.org This tetrameric arrangement is often described as a "dimer of tight-dimers," where two tightly associated monomers form a functional unit, and two of these dimers then associate to form the complete tetramer. researchgate.net The C-terminal α-helical domain of each monomer is crucial for maintaining this tetrameric assembly. researchgate.net

While the homotetramer is the most common form, the specific architecture can vary. For instance, DHDPS from the common grapevine (Vitis vinifera) exhibits a 'back-to-back' dimer-of-dimers quaternary structure, which is distinct from the 'head-to-head' arrangement commonly observed in bacterial DHDPS. nih.gov To investigate the functional significance of this assembly, researchers have engineered dimeric variants of Escherichia coli DHDPS. nih.gov These studies revealed that while the active site structure remains intact in the dimeric form, catalytic activity is significantly reduced. nih.gov This suggests that the homotetrameric structure is important for optimizing the dynamic properties of the subunits and ensuring catalytic efficiency. nih.gov

Table 1: Quaternary Structures of DHDPS from Various Organisms

| Organism | Quaternary Structure | Reference |

|---|---|---|

| Escherichia coli | Homotetramer (Dimer of tight-dimers) | researchgate.net |

| Vitis vinifera | Homotetramer ('Back-to-back' dimer-of-dimers) | nih.gov |

| Trichormus variabilis | Homotetramer (Dimer of dimers) | uniprot.org |

| Bacillus anthracis | Homotetramer | wikipedia.org |

The catalytic activity of DHDPS occurs within a specialized active site. Each active site is located at the interface between two monomers within a tight dimer, highlighting the importance of the enzyme's quaternary structure for its function. researchgate.net The core of each monomer features a (β/α)8-barrel fold, also known as a TIM barrel, which houses the active site. researchgate.netwikipedia.org

The binding of substrates, pyruvate and (S)-aspartate β-semialdehyde (S-ASA), involves key amino acid residues. A crucial step in the catalytic mechanism is the formation of a Schiff base between the keto group of pyruvate and the ε-amino group of a conserved lysine (B10760008) residue (Lys161 in E. coli). ebi.ac.uk The phenolic oxygen of a tyrosine residue (Tyr133 in E. coli) forms a hydrogen bond with the pyruvate carbonyl group, activating it for nucleophilic attack by the lysine. ebi.ac.uk

Interestingly, the binding site for the allosteric inhibitor (S)-lysine is spatially distinct from the active site. It is located in a crevice at the interface of the tight dimer. nih.gov This separation of the active and allosteric sites is a common feature in regulated enzymes, allowing the final product of the pathway to control the initial enzymatic step through a feedback inhibition loop. nih.govresearchgate.net

The binding of ligands, such as substrates, inhibitors, or cofactors, can induce conformational changes in enzymes that modulate their activity. In some enzymes, these changes can be dramatic, involving large-scale domain rotations. nih.govsemanticscholar.org However, in the case of DHDPS from Campylobacter jejuni, the binding of allosteric inhibitors like L-lysine does not lead to significant global conformational changes that are detectable by crystallography. usask.ca

Instead of large structural rearrangements, inhibition appears to be mediated by alterations in the enzyme's flexibility and internal dynamics. usask.ca Studies suggest that inhibitor binding can increase the rigidity of the active site, which may prevent the proper diffusion and binding of substrates, thereby inhibiting the enzyme's catalytic function. usask.ca This mechanism of dynamic allostery is a more subtle form of regulation.

In contrast, some competitive inhibitors that mimic the reaction intermediate, such as acetopyruvate, induce more direct changes. Acetopyruvate is a slow-binding inhibitor that forms a covalent Schiff base with the active site Lys161, a structural change that has been confirmed by crystallography. nih.gov This demonstrates that different types of ligands can elicit varied structural responses from the enzyme.

Structural Analysis of DHDPR (DapB)

Dihydrodipicolinate reductase (DHDPR) catalyzes the second step in this pathway: the pyridine (B92270) nucleotide-dependent reduction of the unstable product of DHDPS, (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid, to yield (R)-2,3,4,5-tetrahydrodipicolinate(2-). nih.govresearchgate.netresearchgate.net Structural analysis of DHDPR from various bacterial species has been crucial for understanding its function and for identifying it as a promising target for new antibiotics. nih.govnih.gov

DHDPR enzymes utilize either NADH or NADPH as a cofactor for the reduction reaction, but their preference for one over the other varies significantly across different species. nih.gov For example, DHDPR from E. coli and Mycobacterium tuberculosis preferentially uses NADH, whereas the enzymes from Thermotoga maritima and Staphylococcus aureus favor NADPH. nih.gov

The structural basis for this selectivity lies in the specific amino acid residues within the cofactor-binding site, located in the N-terminal domain. nih.gov S. aureus DHDPR presents an interesting case; despite lacking a conserved basic residue typically required for NADPH interaction, it shows a preference for NADPH. nih.gov Structural studies suggest that a lysine residue at position 35 (Lys35) compensates for this absence. nih.gov Isothermal titration calorimetry has shown that DHDPR from methicillin-resistant S. aureus (MRSA) has an approximately 20-fold greater binding affinity for NADPH compared to NADH. nih.gov

Table 2: Cofactor Preference of DHDPR from Various Bacterial Species

| Organism | Preferred Cofactor | Key Structural Features for Selectivity | Reference |

|---|---|---|---|

| Escherichia coli | NADH | - | nih.gov |

| Mycobacterium tuberculosis | NADH | Can use both with similar efficiency | researchgate.netnih.gov |

| Staphylococcus aureus | NADPH | Lys35 compensates for lack of a conserved basic residue | nih.govnih.gov |

| Thermotoga maritima | NADPH | - | nih.gov |

The structure of DHDPR is highly dynamic, undergoing significant conformational changes upon ligand binding. The enzyme is generally described as existing in two main conformational states: an "open" form and a "closed" form. researchgate.netnih.gov The binding of the cofactor and substrate induces a switch from the open to the closed conformation. nih.gov

This transition involves a major conformational change that is critical for catalysis. A comparison of the apo-DHDPR structure from M. tuberculosis with its cofactor-bound form reveals a substantial structural rearrangement that can be interpreted as one of the low-frequency normal modes of the enzyme. nih.govresearchgate.net This movement facilitates the proper positioning of the substrate and cofactor for the chemical reaction.

The dynamics of specific loops within the enzyme structure are often central to the catalytic cycle. In many enzymes, catalytic loops cycle through different conformations to bind substrates, stabilize transition states, and release products. nih.govnih.gov For DHDPR, the flexibility of the domains and the loops connecting them allows the active site to be shielded from the solvent during the reaction, creating the precise environment needed for hydride transfer. researchgate.netnih.gov Understanding these dynamic motions provides deeper insight into the enzyme's mechanism and can inform the design of inhibitors that trap the enzyme in an inactive conformational state.

Comparison Across Different Organismal DHDPRs

Dihydrodipicolinate reductase (DHDPR) catalyzes the NADPH-dependent reduction of dihydrodipicolinate (DHDP) to (R)-2,3,4,5-tetrahydrodipicolinate (THDP). Structural analyses of DHDPR from various organisms, including bacteria and plants, have uncovered both conserved features and significant architectural diversity, which influence its function and inhibition.

Comparing plant and bacterial DHDPRs reveals a high degree of structural conservation, particularly at the active site. A structural alignment between Escherichia coli DHDPR (EcDHDPR) and AtDHDPR2 resulted in a root-mean-square deviation (RMSD) of 3.5 Å for 1276 equivalent carbon atoms, indicating significant similarity. nih.gov Even more striking is the similarity between the two plant isoforms, AtDHDPR1 and AtDHDPR2, which have an RMSD of just 0.5 Å over 1741 equivalent atoms. nih.gov

This conservation extends to the binding pocket for inhibitors. For example, four of the five key residues involved in binding the inhibitor 2,6-pyridinedicarboxylic acid (2,6-PDC) in EcDHDPR are conserved in the A. thaliana isoforms. nih.gov This structural homology suggests that inhibitors developed for bacterial DHDPR could be repurposed as herbicides targeting the plant enzyme. nih.govresearchgate.net

| Organism | Enzyme | Quaternary Structure | Key Structural Features | RMSD vs. EcDHDPR (Å) | Reference |

|---|---|---|---|---|---|

| Arabidopsis thaliana | AtDHDPR1 | Dimer-tetramer equilibrium ('dimer of dimers') | N-terminal Rossmann fold, C-terminal oligomerization domain | 6.2 | nih.gov |

| Arabidopsis thaliana | AtDHDPR2 | Tetramer | N-terminal Rossmann fold, C-terminal oligomerization domain | 3.5 | nih.gov |

| Escherichia coli | EcDHDPR | Tetramer | Conserved binding pocket for 2,6-PDC | N/A | nih.gov |

Structural Elucidation of DapD and Related Transferases

These enzymes typically function as homotrimers, with the three active sites located at the interfaces between adjacent subunits. plos.org Each monomer is composed of three distinct domains: an N-terminal helical domain (NTD), a central left-handed β-helix (LβH) domain, and a C-terminal domain (CTD). nih.govacs.org The LβH domain is a characteristic feature of many acyltransferases and forms the binding surface for the succinyl-CoA cofactor. plos.org

Structural studies of CgDapD in complex with succinyl-CoA have shown that cofactor binding induces a slight conformational change in the C-terminal domain. nih.govacs.org Furthermore, comparison of the CgDapD structure with that of MtDapD highlights differences in the specific residues that constitute the cofactor-binding sites, which could be exploited for the development of species-specific inhibitors. nih.govacs.org In EcDapD, a conserved C-terminal helix undergoes a significant rearrangement upon substrate binding, a movement that contributes to cooperative substrate binding. nih.gov

A related transferase in the lysine biosynthesis pathway is N-succinyldiaminopimelate aminotransferase (DapC). The structure of DapC from M. tuberculosis has been solved, revealing a homodimer typical of class I pyridoxal-5'-phosphate (PLP)-binding proteins. nih.gov The active sites contain PLP covalently bound to a lysine residue, and structural modeling has helped to identify key residues involved in substrate binding and specificity. nih.gov

Implications of Enzyme Structure for Function and Inhibition

The detailed three-dimensional structures of enzymes in the diaminopimelate (DAP) pathway have profound implications for understanding their catalytic mechanisms and for designing potent and specific inhibitors.

For dihydrodipicolinate synthase (DHDPS), the enzyme preceding DHDPR, its quaternary structure is crucial for optimal function. DHDPS from E. coli is a homotetramer described as a 'dimer of dimers'. nih.gov This tetrameric assembly is believed to stabilize the active site configuration and optimize the protein's dynamics for efficient catalysis. nih.gov Molecular dynamics simulations have shown that while the tetramer is relatively rigid, an isolated dimer is highly flexible, leading to deformation of the active site and reduced catalytic efficiency. nih.gov This contrasts with the naturally dimeric DHDPS from methicillin-resistant Staphylococcus aureus (MRSA), which maintains its catalytic geometry despite being flexible, through an extended tight-dimer interface. nih.gov The distinct quaternary structures between bacterial ('head-to-head') and plant ('back-to-back') DHDPS enzymes also present opportunities for designing selective inhibitors. nih.govresearchgate.net

The structural conservation of the DHDPR active site across different kingdoms, as seen between bacteria and plants, has significant implications for inhibitor design. The inhibitor 2,6-pyridinedicarboxylic acid, which targets bacterial DHDPR, has been shown to also inhibit plant DHDPRs due to the highly conserved binding pocket. nih.gov This finding opens the door to repurposing known antibacterial scaffolds for use as herbicides, a strategy that could accelerate the development of new agricultural products. nih.govresearchgate.net

In the case of DapD, structural insights guide the development of novel antibacterial agents. The discovery that the active sites are formed at the interface of adjacent subunits in the trimer presents a unique target. plos.org Furthermore, the conformational changes observed upon substrate and cofactor binding, such as the movement of the C-terminal helix in EcDapD, are critical for its cooperative mechanism and could be targeted by allosteric inhibitors. nih.gov The structural differences in the cofactor binding sites among DapD orthologs from different bacterial species offer a pathway for creating narrow-spectrum antibiotics. nih.govacs.org By modeling substrates like N-succinyl-2-amino-6-keto-pimelate in the active site of related enzymes like DapC, researchers can postulate which amino acid residues are critical for binding and catalysis, providing a rational basis for designing inhibitors that mimic the substrate or transition state. nih.gov

Genetic and Regulatory Aspects of Tetrahydrodipicolinate Metabolism

Genes Encoding Enzymes of the Tetrahydrodipicolinate Pathway (e.g., dapA, dapB, dapD)

The synthesis of tetrahydrodipicolinate and its subsequent conversion into the lysine (B10760008) precursor, diaminopimelate, is catalyzed by a series of enzymes encoded by the dap genes. The initial steps leading to tetrahydrodipicolinate are common in many bacterial species, although the subsequent steps to meso-DAP can vary. nih.govresearchgate.net

dapA : This gene encodes the enzyme 4-hydroxy-tetrahydrodipicolinate synthase (DHDPS). uniprot.orguniprot.orgnih.gov It catalyzes the initial and rate-limiting step in this specific branch of the aspartate pathway: the condensation of (S)-aspartate-beta-semialdehyde and pyruvate (B1213749) to form (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA). uniprot.orgnih.gov Initially, the product was thought to be dihydrodipicolinate (DHDP), but it was later shown that HTPA is the actual product, which is then dehydrated in a subsequent step catalyzed by the dapB gene product. uniprot.org The dapA gene has been cloned and characterized from various organisms, including Escherichia coli, Bacillus subtilis, and Brevibacterium lactofermentum. nih.govuniprot.orgwikigenes.orgnih.gov In E. coli, the enzyme is allosterically inhibited by L-lysine, providing a feedback mechanism for pathway regulation. uniprot.orgwikigenes.org

dapB : This gene encodes the enzyme 4-hydroxy-tetrahydrodipicolinate reductase (DHDPR). nih.govnih.govuniprot.org This enzyme catalyzes the reduction of the intermediate formed by DapA, ultimately leading to the formation of (S)-2,3,4,5-tetrahydrodipicolinate. nih.govresearchgate.net The dapB gene is often found clustered with other dap genes, as seen in Brevibacterium lactofermentum, where it is located near dapA. nih.gov In Pseudomonas syringae, dapB is required for both lysine and the biosynthesis of the phytotoxin tabtoxin, indicating that L-2,3,4,5-tetrahydrodipicolinate is a shared intermediate for both pathways. nih.gov

dapD : This gene encodes the enzyme 2,3,4,5-tetrahydropyridine-2,6-dicarboxylate (B1235398) N-succinyltransferase. uniprot.orgnih.gov It catalyzes a key step in the succinylase variant of the DAP pathway, which is utilized by bacteria like E. coli. researchgate.netuniprot.org The enzyme facilitates the formation of N-succinyl-2-amino-6-oxo-L-pimelate from tetrahydrodipicolinate and succinyl-CoA. uniprot.org The expression of the E. coli dapD gene is repressed by lysine. nih.gov

| Gene | Enzyme Encoded | Function | Organism Example(s) | Reference(s) |

|---|---|---|---|---|

| dapA | 4-hydroxy-tetrahydrodipicolinate synthase (DHDPS) | Catalyzes the condensation of (S)-aspartate-beta-semialdehyde and pyruvate to form 4-hydroxy-tetrahydrodipicolinate. | Escherichia coli, Bacillus subtilis, Brevibacterium lactofermentum | uniprot.orguniprot.orgwikigenes.orgnih.gov |

| dapB | 4-hydroxy-tetrahydrodipicolinate reductase (DHDPR) | Catalyzes the reduction of the product from the DapA reaction to form (S)-2,3,4,5-tetrahydrodipicolinate. | Escherichia coli, Bacillus subtilis, Pseudomonas syringae | nih.govnih.govnih.govuniprot.org |

| dapD | 2,3,4,5-tetrahydropyridine-2,6-dicarboxylate N-succinyltransferase | Catalyzes the succinylation of tetrahydrodipicolinate in the DAP pathway. | Escherichia coli | researchgate.netuniprot.orgnih.gov |

Transcriptional and Translational Regulation of Lysine Biosynthesis Genes

The expression of genes involved in lysine biosynthesis is tightly controlled to prevent the overproduction of lysine and its intermediates, which can be energetically costly. This regulation occurs at both the transcriptional and translational levels, often involving sophisticated mechanisms that sense the intracellular concentration of lysine. nih.govpnas.org

A primary mechanism for regulating lysine biosynthesis in many bacteria is the lysine riboswitch, also known as the L box. nih.govwikipedia.orgribocentre.org A riboswitch is a regulatory segment of a messenger RNA (mRNA) molecule that binds directly to a small molecule metabolite, in this case, lysine, to alter gene expression. wikipedia.orgnih.gov The lysine riboswitch is found in the 5' untranslated region (5'-UTR) of genes involved in lysine biosynthesis and transport, such as lysC. wikipedia.orgnih.gov

When lysine concentrations are high, lysine binds to the aptamer domain of the riboswitch. nih.gov This binding induces a conformational change in the mRNA's secondary structure. pnas.org The nature of this structural change and its regulatory outcome differs between bacterial groups:

In Gram-positive bacteria , such as Bacillus subtilis, the lysine-bound conformation promotes the formation of a transcriptional terminator hairpin. pnas.orgnih.gov This leads to premature termination of transcription, a process known as transcriptional attenuation, thereby switching gene expression "OFF". nih.govpnas.orgresearchgate.net

In Gram-negative bacteria , like Escherichia coli, the lysine-induced structural change sequesters the ribosome-binding site (RBS) within a stem-loop structure. ribocentre.orgpnas.org This blocks the initiation of translation, effectively turning gene expression "OFF" at the translational level. nih.govresearchgate.netpnas.org The E. coli lysC riboswitch has a dual function, as lysine binding not only inhibits translation but also exposes cleavage sites for RNase E, promoting mRNA decay. pnas.org

Essentiality of Tetrahydrodipicolinate Pathway Genes in Microorganisms

The diaminopimelate pathway, which produces tetrahydrodipicolinate as a key intermediate, is indispensable for the viability of most bacteria. Its essential nature stems from its dual role in providing building blocks for both the cell wall and proteins.

The DAP pathway is absent in mammals, making it an attractive target for the development of novel antibacterial drugs. nih.gov The enzymes of this pathway, including those involved in tetrahydrodipicolinate metabolism, are essential for the survival of many pathogenic bacteria. For example, the genes of the DAP pathway are considered crucial for the viability of Mycobacterium tuberculosis, the causative agent of tuberculosis. The essentiality of this pathway makes its enzymes prime targets for the design of specific inhibitors that would have minimal effects on the human host.

The essentiality of the tetrahydrodipicolinate pathway is directly linked to its central metabolic role. The pathway's product, meso-diaminopimelate (m-DAP), is a critical component of the peptidoglycan layer in the cell walls of most Gram-negative and some Gram-positive bacteria. nih.gov An intact and properly cross-linked peptidoglycan layer is necessary to protect the bacterium from osmotic stress and to maintain cell shape, making it fundamental for bacterial survival. Furthermore, the end product of the pathway, lysine, is one of the 20 proteinogenic amino acids and is therefore essential for the synthesis of all cellular proteins. scispace.com

Given that this pathway is crucial for both cell wall integrity and protein synthesis, its disruption has severe consequences for microbial viability. researchgate.net Consequently, the proper functioning of the tetrahydrodipicolinate pathway is a prerequisite for bacterial growth, replication, and the ability to cause disease, making it a key factor in microbial survival and virulence.

Metabolic Engineering and Synthetic Biology Applications

Engineering for Enhanced L-Lysine Production

L-lysine is an essential amino acid with a massive global market, primarily used as a feed additive for livestock. nih.govresearchgate.net Industrial production of L-lysine is dominated by fermentation processes using microorganisms like Corynebacterium glutamicum and Escherichia coli. nih.govresearchgate.net Metabolic engineering efforts are continuously aimed at improving the efficiency of these microbial cell factories, with a significant focus on optimizing the flux through the lysine (B10760008) biosynthesis pathway where THDP is a central molecule.

A primary strategy for boosting L-lysine production is to increase the metabolic flux towards its synthesis. nih.gov This often involves the overexpression of key enzymes in the pathway leading to and from (R)-2,3,4,5-tetrahydrodipicolinate. The biosynthesis of L-lysine from aspartate involves several enzymatic steps, and identifying and alleviating rate-limiting steps is crucial. youtube.com

Key enzymes targeted for overexpression include:

Aspartate kinase (AK): This enzyme catalyzes the first committed step, the phosphorylation of aspartate. numberanalytics.com Different isozymes of AK are often subject to feedback inhibition by lysine and other amino acids from the aspartate family, such as threonine and methionine. embopress.org

Dihydrodipicolinate synthase (DHDPS): This enzyme catalyzes the condensation of L-aspartate-β-semialdehyde and pyruvate (B1213749) to form (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA), the precursor to THDP. wikipedia.orgnih.gov It is a critical, often rate-limiting, step in the pathway. researchgate.net

Dihydrodipicolinate reductase (DHDPR): This enzyme reduces the product of DHDPS to yield (R)-2,3,4,5-tetrahydrodipicolinate. nih.gov

Diaminopimelate decarboxylase: This enzyme catalyzes the final step in the pathway, converting meso-diaminopimelate to L-lysine. epo.org

| Strain | Genetic Modification | L-Lysine Titer (mM) in Shake Flask | Glucose Conversion Efficiency (%) |

| C. glutamicum Lys5 (Original) | - | Not specified | Not specified |

| C. glutamicum Lys5-8 | Replaced NAD-dependent GAPDH with NADP-dependent GAPDH; Disrupted ilvN and hom genes | 81.0 ± 6.59 | 36.45 |

| C. glutamicum Lys5-8 (Fed-batch) | Same as above | 896 ± 33.41 | 47.06 |

| Table 1: Enhanced L-lysine production in engineered Corynebacterium glutamicum strains. Data sourced from a 2014 study on metabolic engineering strategies. nih.gov |

A major hurdle in overproducing L-lysine is the tight regulation of its biosynthetic pathway via feedback inhibition. numberanalytics.com The final product, L-lysine, allosterically inhibits key enzymes, primarily aspartate kinase (AK) and dihydrodipicolinate synthase (DHDPS), effectively shutting down its own production when cellular concentrations are high. nih.govnumberanalytics.comresearchgate.net

To overcome this, researchers have engineered feedback-resistant variants of these enzymes. nih.gov By introducing specific point mutations in the genes encoding these enzymes (such as lysC for AK), the allosteric binding site for L-lysine is altered, rendering the enzyme insensitive to inhibition without compromising its catalytic activity. embopress.orgnih.gov This allows for a continuous high flux through the pathway even when L-lysine accumulates. nih.gov

Another bottleneck is the competition for precursors. The intermediate L-aspartate-β-semialdehyde is a branch point for the biosynthesis of lysine, methionine, and threonine. embopress.org To channel more precursors towards lysine, genes in the competing pathways, such as hom (encoding homoserine dehydrogenase for the threonine/methionine branch), are often deleted or attenuated. nih.govembopress.org Similarly, deleting the gene for lysine decarboxylase (lysA in E. coli) prevents the degradation of the final product. nih.gov

| Strategy | Target Enzyme/Gene | Organism | Outcome |

| Feedback-Resistance Engineering | Aspartate kinase (lysC) | E. coli, C. glutamicum | Abolishes L-lysine feedback inhibition, increasing pathway flux. embopress.orgembopress.org |

| Feedback-Resistance Engineering | Dihydrodipicolinate synthase (DHDPS) | C. glutamicum, Rice | Reduces sensitivity to L-lysine inhibition at a key pathway step. researchgate.net |

| Blocking Competing Pathways | Homoserine dehydrogenase (hom) | C. glutamicum | Prevents diversion of aspartate-semialdehyde to threonine/methionine. nih.gov |

| Blocking Product Degradation | Lysine decarboxylase (lysA) | E. coli | Prevents breakdown of L-lysine. nih.gov |

| Cofactor Engineering | NADP-dependent GAPDH | C. glutamicum | Increases NADPH availability for lysine biosynthesis. nih.gov |

| Table 2: Common strategies to overcome feedback inhibition and pathway bottlenecks for L-lysine production. |

Diversion of Tetrahydrodipicolinate Flux for Novel Compound Synthesis

The central position of (R)-2,3,4,5-tetrahydrodipicolinate and its precursors makes it an attractive branch point for synthetic biology. By introducing heterologous enzymes or rewiring existing pathways, the metabolic flux can be diverted from lysine production to create other valuable compounds. nih.govnih.gov

Dipicolinic acid (DPA), or pyridine-2,6-dicarboxylic acid, is a naturally occurring compound found in high concentrations in bacterial endospores, where it contributes to heat resistance. nih.govwikipedia.org DPA is a biodegradable and non-toxic di-acid with potential as a monomer for producing polyesters and polyamides. nih.govumn.edu

Metabolic engineering has enabled the heterologous production of DPA in non-sporulating bacteria like E. coli. nih.govnih.gov The strategy involves diverting the flux from the lysine pathway intermediate (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA), which is the immediate precursor to the branch point leading to either THDP (for lysine) or DPA. nih.gov By introducing the gene for dipicolinate synthase (encoded by spoVF in Bacillus subtilis), which catalyzes the oxidation of HTPA to DPA, a new branch is created. nih.gov

To optimize DPA production, several genetic modifications are typically made:

Overexpression of upstream lysine pathway genes (dapA, dapB) to increase the pool of the HTPA precursor. nih.gov

Introduction of a feedback-resistant aspartate kinase (lysC) to boost the initial flux. nih.gov

Deletion of downstream genes in the lysine pathway (lysA) to prevent the pull of intermediates towards lysine. nih.govnih.gov

Deletion of competing pathways (metA) to further increase precursor availability. nih.gov

Using these strategies, researchers have achieved significant titers of DPA directly from glucose in engineered E. coli. nih.govnih.gov For instance, an optimized strain lacking several competing pathway genes produced 4.7 g/L of DPA from glucose. nih.gov

The lysine biosynthetic pathway provides precursors for a wide array of bioactive secondary metabolites, including antibiotics, antifungals, and immunosuppressants. nih.govmdpi.com Intermediates such as pipecolic acid, which can be derived from lysine, are precursors to immunosuppressants like rapamycin (B549165) and tacrolimus. mdpi.com

Synthetic biology approaches can be used to engineer microorganisms for the production of these valuable molecules. For example, L-lysine can be converted into cadaverine, a platform chemical for bio-based polyamides, or into other derivatives like 5-aminovalerate (5-AVA), 5-hydroxyvalerate (5-HV), and 1,5-pentanediol (B104693) (1,5-PDO), which have broad applications in the materials industry. nih.gov A 2024 study demonstrated the engineering of a high lysine-producing E. coli to synthesize these compounds, achieving a titer of 10.98 g/L of 1,5-PDO from glucose in fed-batch fermentation. nih.gov

Development of Antimetabolites and Pathway Inhibitors

Because the diaminopimelate pathway is essential for bacteria but absent in humans, its enzymes are attractive targets for the development of new antibiotics. nih.govnih.gov Similarly, as this pathway is crucial for plant growth, its inhibitors are being investigated as potential herbicides with novel modes of action. researchgate.netnih.gov Antimetabolites are compounds that mimic natural substrates or intermediates, thereby inhibiting enzyme function. clinpgx.org

The enzymes that catalyze the formation and conversion of THDP, namely dihydrodipicolinate synthase (DHDPS) and dihydrodipicolinate reductase (DHDPR), are prime targets for inhibitor development. nih.govnih.gov

DHDPS Inhibitors: Researchers have developed inhibitors that target DHDPS, the first committed enzyme in the lysine pathway. elifesciences.org These inhibitors have shown herbicidal activity against model plants like Arabidopsis thaliana and problematic weeds. nih.govelifesciences.org

DHDPR Inhibitors: DHDPR has also been a focus for developing both antibacterial and herbicidal compounds. nih.govnih.gov Studies have identified inhibitors of bacterial DHDPR from Mycobacterium tuberculosis with K(i) values in the micromolar range. nih.gov Interestingly, some compounds initially developed as DHDPS inhibitors were later found to have a dual-target mode of action, also inhibiting DHDPR. nih.govelifesciences.org This dual action can enhance their efficacy as herbicides. elifesciences.org One study successfully repurposed a "failed" antibiotic that inhibits bacterial DHDPR into an effective herbicidal agent, demonstrating the potential of this strategy to fast-track the development of new herbicides. nih.gov

The development of these inhibitors relies on understanding the structure and catalytic mechanism of the target enzymes, often using molecular modeling and high-throughput screening to identify promising lead compounds. nih.gov These inhibitors are typically competitive with respect to the enzyme's natural substrate. nih.gov

Target Identification and Validation (e.g., DapB as an Anti-TB Target)

The enzymes of the diaminopimelate pathway are considered important targets for anti-tuberculosis (TB) drugs because this pathway is essential for Mycobacterium tuberculosis (Mtb) but absent in humans. nih.govnih.govmdpi.com One of the key enzymes in this pathway is dihydrodipicolinate reductase (DapB), which is involved in both lysine and cell wall biosynthesis in Mtb. nih.govnih.gov

Validation of DapB as a viable anti-TB drug target has been demonstrated through genetic studies. nih.gov Researchers have created antisense knockdown mutant strains of Mtb to reduce the expression of the dapB gene. nih.govasm.org These studies revealed that a reduction in DapB activity leads to a significant growth defect compared to the wild-type Mtb strains. nih.gov Furthermore, the dapB knockdown mutant showed impaired ability to survive and grow within macrophages, which are the primary host cells for Mtb during infection. nih.gov This evidence confirms that DapB is essential for both the in vitro growth and intracellular survival of M. tuberculosis, making it an attractive and critical target for the development of new inhibitors against TB. nih.govnih.gov Blocking the function of DapB would disrupt the synthesis of essential components like lysine and peptidoglycan, ultimately inhibiting bacterial growth. nih.gov

In Silico Screening and Rational Design of Inhibitors

The validation of enzymes like DapB as drug targets has prompted the use of computational methods for inhibitor discovery. In silico virtual screening and rational design are powerful strategies to identify and optimize molecules that can block the activity of specific enzymes in the diaminopimelate pathway. nih.govnih.gov

In silico screening involves using computer simulations to test large libraries of chemical compounds for their potential to bind to a target enzyme's active site. youtube.com For instance, a library of approximately 95,000 compounds was virtually screened to identify potential inhibitors of Mtb DapB. nih.govasm.org This process, known as docking, estimates the binding affinity and orientation of each compound within the enzyme's binding pocket. youtube.com Molecules that show high docking scores are then selected for further experimental testing. nih.govasm.org

Rational design focuses on creating inhibitors based on the known structure and mechanism of the target enzyme. For dihydrodipicolinate synthase (DHDPS), an enzyme that acts upstream of DapB, researchers have designed dimeric inhibitors. nih.govrsc.org This approach aims to exploit the multimeric nature of the enzyme, where multiple protein subunits come together. nih.gov By creating a dimeric compound with a linker connecting two inhibitor moieties, it's possible to bind across the interface of two enzyme monomers, potentially enhancing inhibitory potency compared to a single ligand. nih.gov This strategy led to the development of a dimeric inhibitor with low micromolar inhibition of E. coli DHDPS. nih.govrsc.org

These computational approaches accelerate the initial phases of drug discovery by narrowing down the number of candidates for laboratory synthesis and testing, saving time and resources. youtube.comnih.gov

Enzyme Kinetics of Inhibition

Understanding the kinetics of enzyme inhibition is crucial for characterizing the potency and mechanism of action of potential drug candidates. numberanalytics.com Key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are determined to quantify how effectively a compound inhibits its target enzyme. numberanalytics.com The IC₅₀ value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. numberanalytics.com

For inhibitors targeting enzymes in the diaminopimelate pathway, kinetic studies are performed to assess their efficacy. For example, following an in silico screen against Mtb DapB, the most promising compounds were subjected to enzymatic assays to determine their IC₅₀ values. nih.govasm.org One identified lead molecule, B59, was found to have an IC₅₀ of 11 µg/mL against DapB. nih.gov

The mode of inhibition can also be determined through kinetic analysis, which reveals whether an inhibitor is competitive, noncompetitive, or uncompetitive. khanacademy.orglibretexts.org A competitive inhibitor binds to the active site of the enzyme, directly competing with the substrate. khanacademy.org This effect can be overcome by increasing the substrate concentration. libretexts.org Noncompetitive inhibitors bind to a site other than the active site, reducing the enzyme's maximum velocity (Vmax) without affecting substrate binding (Km). khanacademy.org In studies of inhibitors for dihydrodipicolinate synthase (DHDPS), some compounds were identified as non-competitive inhibitors. researchgate.net

| Inhibitor Target | Inhibitor/Compound | IC₅₀ Value | Organism |

| Dihydrodipicolinate Reductase (DapB) | Molecule B59 | 11 µg/mL | Mycobacterium tuberculosis |

| Dihydrodipicolinate Synthase (DHDPS) | Dimeric compound 5b | 9.95 ± 0.6 μM | Escherichia coli |

| Dihydrodipicolinate Reductase 1 (AtDHDPR1) | 2,6-PDC | 140 µM | Arabidopsis thaliana |

| Dihydrodipicolinate Reductase 2 (AtDHDPR2) | 2,6-PDC | 470 µM | Arabidopsis thaliana |

This table presents a selection of reported IC₅₀ values for inhibitors against enzymes in the diaminopimelate pathway. Data sourced from nih.govnih.govnih.gov.

These kinetic data are essential for the optimization of lead compounds to develop more potent drugs. nih.gov

Biotechnological Production Platforms and Host Organisms

The metabolic pathways that produce compounds like tetrahydrodipicolinate are not only targets for inhibition but also tools for biotechnological production. Metabolic engineering of various host organisms can be used to synthesize valuable chemicals. The L-lysine biosynthesis pathway, which involves (S)-2,3,4,5-tetrahydrodipicolinate as an intermediate, is well-established in organisms like Escherichia coli. ecmdb.ca E. coli is a common host for metabolic engineering due to its well-understood genetics and rapid growth. ecmdb.canih.gov

In addition to bacteria, industrial yeasts such as Pichia pastoris (also known as Komagataella phaffii) are becoming increasingly popular as chassis organisms for producing chemicals. nih.gov While traditionally used for protein production, P. pastoris is now being engineered for the synthesis of various metabolites. Advanced synthetic biology tools, including CRISPR-Cas9 genome editing, have been developed to efficiently modify the metabolic networks of this yeast. nih.gov Such tools allow for the disruption of competing pathways, the integration of new genes, and the fine-tuning of gene expression to optimize production, which could be applied to pathways involving tetrahydrodipicolinate intermediates. nih.gov

Furthermore, research into diverse microorganisms reveals novel enzymes that could be harnessed for biotechnological applications. For example, the enzyme 4-hydroxy-tetrahydrodipicolinate synthase (DapA) from the thermoacidophilic methanotroph Methylacidiphilum fumariolicum SolV has been structurally characterized. nih.govresearchgate.net This organism thrives in extreme conditions, suggesting its enzymes may possess unique properties, such as thermostability, that are advantageous for industrial bioprocesses. nih.gov The study of such organisms expands the library of biocatalysts available for designing novel production platforms. nih.govresearchgate.net

Advanced Research Methodologies for Studying Tetrahydrodipicolinate Metabolism

Recombinant Protein Expression and Purification Techniques

The study of enzymes central to tetrahydrodipicolinate metabolism, such as dihydrodipicolinate synthase (DHDPS) and dihydrodipicolinate reductase (DHDPR), relies heavily on obtaining large quantities of pure, active protein. Recombinant protein expression is the cornerstone of this effort.

Expression Systems: The most common host for expressing these enzymes is the bacterium Escherichia coli. iucr.orgplos.org Genes encoding the target enzymes, for instance, the DapA gene for DHDPS from Clostridium botulinum, are cloned into expression vectors like pET plasmids. iucr.org These vectors are then introduced into suitable E. coli strains, such as BL21(DE3). iucr.org Expression is typically induced by adding isopropyl β-d-1-thiogalactopyranoside (IPTG) to the culture medium. iucr.org

Purification Strategies: Following expression, the bacterial cells are harvested and lysed to release the cellular contents. nih.gov A multi-step purification protocol is then employed to isolate the enzyme of interest from the complex mixture of cellular proteins. Common techniques include:

Affinity Chromatography: This is often the first and most effective step. nih.gov By engineering a tag (e.g., a polyhistidine-tag) onto the recombinant protein, it can be selectively captured on a chromatography resin with high affinity for the tag (e.g., Nickel-NTA resin). nih.gov This method can achieve over 90% purity in a single step. nih.gov

Ion Exchange Chromatography (IEC): This technique separates proteins based on their net charge. wur.nl It is a widely used method in enzyme purification protocols. wur.nl

Size-Exclusion Chromatography (Gel Filtration): This method separates proteins based on their size and is often used as a final polishing step to remove any remaining contaminants and protein aggregates. nih.govwur.nl

Hydrophobic Interaction Chromatography (HIC): This technique separates proteins based on their hydrophobicity. It can be particularly useful after an initial purification step using ammonium (B1175870) sulfate (B86663) precipitation, which increases the salt concentration and promotes hydrophobic interactions. wur.nl

The purity of the final enzyme preparation is assessed using methods like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). wur.nl The concentration of the purified protein is determined using standard methods such as the Bradford protein assay. nih.gov

Enzymatic Assays and Kinetic Characterization

Once purified, the functional properties of the enzymes are characterized through enzymatic assays, which allow for the determination of key kinetic parameters.

A widely used method for studying DHDPS and DHDPR is the coupled enzymatic assay . nih.govpreprints.org In this assay, the activity of DHDPS is coupled to the reaction catalyzed by DHDPR. The product of the DHDPS reaction, (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA), is immediately used as a substrate by DHDPR. plos.orgpreprints.org The DHDPR-catalyzed reduction of HTPA is accompanied by the oxidation of a cofactor, either NADH or NADPH, to NAD⁺ or NADP⁺, respectively. plos.orgpreprints.org This oxidation can be monitored by measuring the decrease in absorbance at 340 nm over time. preprints.org

This approach allows for the determination of several kinetic parameters for DHDPS, including:

Michaelis Constant (K_M): This represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max) and is an indicator of the enzyme's affinity for its substrate.

Catalytic Rate Constant (k_cat): Also known as the turnover number, this represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.

Catalytic Efficiency (k_cat/K_M): This parameter provides a measure of how efficiently an enzyme converts a substrate into a product.

Kinetic studies have been performed on these enzymes from various organisms, revealing important mechanistic details. For example, DHDPS from A. thaliana follows a ping-pong mechanism, where pyruvate (B1213749) binds first, followed by (S)-aspartate-β-semialdehyde ((S)-ASA). plos.org

**Table 1: Kinetic Parameters of Dihydrodipicolinate Synthase (DHDPS) and Dihydrodipicolinate Reductase (DHDPR) from *Arabidopsis thaliana***

| Enzyme | Substrate | KM (mM) | kcat (s-1) | Reference |

|---|---|---|---|---|

| At-DHDPS2 | (S)-ASA | 0.09 ± 0.01 | 93 ± 5 | plos.org |

| Pyruvate | 1.0 ± 0.1 | |||

| At-DHDPR2 | HTPA | 0.057 | N/A | plos.org |

| NADPH | 0.035 |

X-ray Crystallography and Cryo-EM for Structural Determination

Understanding the three-dimensional structure of enzymes is crucial for elucidating their mechanism of action and for designing inhibitors. X-ray crystallography and, more recently, cryo-electron microscopy (Cryo-EM) are the primary techniques used for this purpose.

X-ray Crystallography: This technique requires the production of high-quality protein crystals. For enzymes like DHDPS, crystallization is often achieved using vapor diffusion methods with polyethylene (B3416737) glycol (PEG) as a precipitant. iucr.org Once crystals are obtained, they are exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which a detailed atomic model of the protein can be built. iucr.orgnih.gov

Crystal structures of DHDPS from numerous organisms, including E. coli, C. botulinum, and Arabidopsis thaliana, have been solved. iucr.orgnih.govacs.org These structures have revealed that DHDPS typically exists as a homotetramer, described as a dimer of dimers. nih.govacs.org The active site is located at the interface between two monomers, highlighting the importance of the quaternary structure for catalysis. nih.gov Structural studies of DHDPS in complex with substrates, substrate analogs, and the allosteric inhibitor lysine (B10760008) have provided invaluable insights into substrate binding and the mechanism of feedback inhibition. acs.orgnih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for large, flexible, or heterogeneous protein complexes that are difficult to crystallize. wiley.comnih.gov In cryo-EM, a solution of the protein is rapidly frozen in a thin layer of vitreous ice, and images of individual particles are collected using an electron microscope. wiley.com These two-dimensional images are then computationally combined to reconstruct a three-dimensional structure. wiley.com

While X-ray crystallography has been the workhorse for smaller enzymes in the tetrahydrodipicolinate pathway, cryo-EM is increasingly being used to study larger, dynamic metabolic enzyme complexes, offering the potential to visualize different conformational states. nih.govyoutube.com This technique is particularly promising for mapping the binding of small ligands to protein complexes that exhibit conformational flexibility. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution. In the context of tetrahydrodipicolinate metabolism, NMR has been instrumental in unequivocally identifying the product of the DHDPS-catalyzed reaction.

For a long time, the product of the DHDPS reaction was thought to be L-2,3-dihydrodipicolinic acid. However, NMR experiments using ¹³C-labeled pyruvate as a substrate demonstrated that the actual product released by E. coli DHDPS is (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA). acs.org This finding was crucial for correctly defining the subsequent steps in the lysine biosynthetic pathway. NMR can also be used to probe the geometry of enzyme-bound substrates and to study the dynamics of proteins, providing insights that are complementary to static crystal structures.

Isothermal Titration Calorimetry (ITC) for Ligand Binding Studies

Isothermal titration calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with binding events. nih.govyoutube.com It is a powerful tool for characterizing the thermodynamics of protein-ligand interactions in solution, without the need for labeling or immobilization. nih.govfrontiersin.org

In a typical ITC experiment, a solution of a ligand (e.g., a substrate or inhibitor) is titrated into a solution containing the protein of interest. youtube.com The heat released or absorbed upon binding is measured, allowing for the direct determination of the binding affinity (K_a or K_D), stoichiometry (n), and the enthalpy of binding (ΔH). nih.gov From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated. nih.gov

ITC has been used extensively to study the enzymes of the tetrahydrodipicolinate pathway. nih.gov For example, ITC studies on E. coli DHDPS have provided detailed thermodynamic information on the binding of its substrates, pyruvate and (S)-ASA, as well as the allosteric inhibitor (S)-lysine. nih.gov These studies have supported a ping-pong catalytic mechanism and have characterized the cooperative nature of lysine binding. nih.gov

Table 2: Thermodynamic Parameters for Ligand Binding to E. coli DHDPS Determined by ITC

| Ligand | Binding Process | ΔH (kJ mol-1) | TΔS (kJ mol-1) | Reference |

|---|---|---|---|---|

| Pyruvate | Schiff-base formation | -44.5 ± 0.1 | N/A | nih.gov |

| (S)-ASA | Binding to Schiff-base mimic | -2.8 ± 0.1 | N/A | nih.gov |

| (S)-Lysine | Entropic pre-organisation | N/A | 17.6 ± 1.1 | nih.gov |

| Enthalpic association | -21.6 ± 0.2 | N/A |

Genetic Manipulation Techniques (e.g., Gene Knockouts, Overexpression)

Gene Knockouts: Creating knockout mutants, where a specific gene is inactivated, is a powerful way to determine its function. nih.gov For instance, knocking out the gene encoding the bifunctional enzyme lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH), which is involved in lysine catabolism, has been shown to increase lysine levels in Arabidopsis seeds. nih.govnih.gov This demonstrates the importance of catabolism in regulating lysine homeostasis.

Overexpression: Conversely, overexpressing a gene can be used to increase the flux through a metabolic pathway. The expression of a feedback-insensitive variant of DHDPS from Corynebacterium glutamicum in plants has been a successful strategy to increase the lysine content in seeds. nih.gov Combining the overexpression of a bacterial DHDPS with a knockout of the LKR/SDH gene in Arabidopsis resulted in a synergistic, 80-fold increase in free lysine in the seeds, highlighting the power of combining these genetic approaches. oup.com These genetic engineering strategies are central to efforts in metabolic engineering aimed at improving the nutritional value of crops. nih.gov

Mass Spectrometry-Based Metabolomics for Pathway Intermediates

Metabolomics aims to comprehensively identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.gov Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the cornerstone technology in this field due to its high sensitivity, selectivity, and broad coverage. nih.govnih.gov

This approach is invaluable for studying metabolic pathways like lysine biosynthesis by allowing for the detection and quantification of pathway intermediates. nih.gov Targeted metabolomics methods, often using triple quadrupole mass spectrometers in multiple reaction monitoring (MRM) mode, can be developed for the highly sensitive and specific quantification of known metabolites. mdpi.com An LC-MS/MS method has been developed for the simultaneous detection of several lysine degradation metabolites in plasma. nih.gov

Untargeted metabolomics, on the other hand, aims to detect as many metabolites as possible in a sample to discover unexpected changes in metabolic networks. nih.gov These powerful analytical techniques are crucial for validating the existence of metabolic pathways, identifying bottlenecks, and understanding the complex regulatory interactions between different metabolic routes. nih.gov

Computational Biology and Molecular Dynamics Simulations

Computational biology and molecular dynamics (MD) simulations have become indispensable tools for investigating the intricate mechanisms of metabolic pathways at an atomic level. These methodologies provide profound insights into the structure, function, and dynamics of enzymes involved in the metabolism of (R)-2,3,4,5-tetrahydrodipicolinate(2-), a key intermediate in the diaminopimelate (DAP) pathway for lysine biosynthesis in bacteria and plants. nih.govnih.govfrontiersin.org By simulating the behavior of macromolecules over time, researchers can elucidate enzymatic mechanisms, explore protein-ligand interactions, and understand the structural basis for enzyme regulation and inhibition. nih.govyoutube.com

Molecular dynamics simulations are particularly powerful for studying the dynamic nature of enzymes like dihydrodipicolinate synthase (DHDPS) and dihydrodipicolinate reductase (DHDPR), which are central to the synthesis and conversion of tetrahydrodipicolinate. youtube.comresearchgate.net These computational approaches complement experimental techniques by providing a temporal and spatial resolution that is often difficult to achieve in the laboratory. nih.gov Advanced methods, such as hybrid quantum mechanics/molecular mechanics (QM/MM), further enhance these studies by allowing for the detailed investigation of chemical reaction mechanisms within the enzyme active site. nih.govresearchgate.net

Detailed Research Findings

Dihydrodipicolinate Synthase (DHDPS) Dynamics and Substrate Binding:

MD simulations have been instrumental in revealing the complex process of substrate binding to DHDPS, the enzyme that catalyzes the first committed step in the DAP pathway, ultimately leading to the formation of a precursor to tetrahydrodipicolinate. nih.govyoutube.com

Substrate Entry and Binding Pathway: Contemporary MD simulations and Markov state models have been employed to explore the interactions between DHDPS from Staphylococcus aureus and its substrate, pyruvate. youtube.com These simulations successfully mapped the pathway of pyruvate from the bulk solvent into the enzyme's active site, recovering the crystallographic DHDPS-pyruvate complex without prior knowledge of the final bound structure. youtube.com

Role of Key Residues: The simulations highlighted the pivotal role of the highly conserved residue Arginine 140 (Arg140) in coordinating the entry of pyruvate. youtube.com This finding is consistent with kinetic data suggesting an indirect role for this residue in catalysis. youtube.com A metastable binding intermediate, characterized by multiple interaction points between pyruvate and Arg140, was identified as a conserved feature across different binding trajectories. youtube.com

Thermodynamic Stability: Using umbrella sampling, a specific MD technique, researchers demonstrated that these binding intermediates are thermodynamically metastable, providing a detailed, atomistic model of enzyme-substrate interaction that can be exploited for inhibitor design. youtube.com

Quaternary Structure and Dynamics: Comparative MD simulations, along with small-angle X-ray scattering (SAXS) and crystallography, have been used to study the different quaternary structures of DHDPS. nih.govamanote.com Bacterial DHDPS typically forms a "head-to-head" dimer of dimers, whereas plant enzymes, such as the one from Vitis vinifera (grapevine), adopt a "back-to-back" arrangement. nih.govnih.gov MD simulations suggest this alternative architecture in plants is important for optimizing protein dynamics. nih.gov

Interactive Data Table: Computational Methods for DHDPS Analysis

| Methodology | Enzyme Studied | Organism | Key Findings | Reference |

|---|---|---|---|---|

| Molecular Dynamics (MD) & Markov State Models | DHDPS | Staphylococcus aureus | Revealed substrate (pyruvate) binding pathway and the role of Arg140 in coordinating entry. Identified metastable intermediates. | youtube.com |

| MD Simulations & SAXS | DHDPS | Vitis vinifera | Confirmed a 'back-to-back' tetrameric architecture, distinct from bacterial DHDPS, which influences protein dynamics. | nih.gov |

| Comparative MD Simulations | DHDPS | E. coli & MRSA | Showed that optimal enzyme activity is achieved by fine-tuning protein dynamics, either by buttressing dimers (E. coli) or using an extended interface (MRSA). | amanote.com |

Modeling of Dihydrodipicolinate Reductase (DHDPR) and Other Pathway Enzymes:

Computational studies have also targeted DHDPR, the enzyme that reduces (S)-2,3-dihydrodipicolinate to (S)-2,3,4,5-tetrahydrodipicolinate, and other enzymes in the lysine biosynthesis pathway. researchgate.netnanobioletters.comnih.gov

Homology Modeling and Inhibitor Screening: For pathogens like Streptococcus suis and Streptococcus parauberis, where crystal structures may be unavailable, homology modeling has been used to build three-dimensional structures of DHDPR (encoded by the dapB gene). researchgate.net These models serve as templates for in silico virtual screening of compound libraries to identify potential inhibitors that could disrupt the bacterial cell wall synthesis. researchgate.netresearchgate.net

Cofactor and Substrate Interactions: MD simulations have been used to analyze the binding of cofactors (NADH and NADPH) and substrate analogs to DHDPR. researchgate.netnih.gov These studies help to understand the molecular basis for the enzyme's dual cofactor specificity and can guide the design of more effective inhibitors. researchgate.net